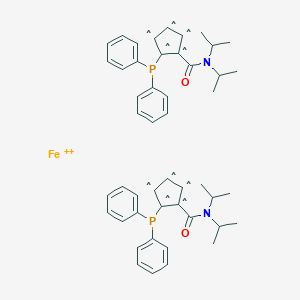
(R)-(+)-1,1'-Bis(diphenylphosphino)-2,2'-bis(N,N-diisopropylamido)ferrocene, (R)-CTH-JAFAPhos
Overview
Description
(R)-(+)-1,1'-Bis(diphenylphosphino)-2,2'-bis(N,N-diisopropylamido)ferrocene, commonly referred to as (R)-CTH-JAFAPhos, is a chiral ferrocene derivative. This compound is characterized by its unique structure, which includes two diphenylphosphino groups and two N,N-diisopropylamido groups attached to a ferrocene core. The presence of these functional groups makes it a valuable ligand in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-CTH-JAFAPhos typically involves the following steps:
Preparation of Ferrocene Derivative: The starting material, ferrocene, undergoes a series of reactions to introduce the desired functional groups.
Introduction of Diphenylphosphino Groups: Diphenylphosphine is reacted with ferrocene to form the diphenylphosphino-ferrocene intermediate.
Introduction of N,N-Diisopropylamido Groups: The intermediate is then treated with N,N-diisopropylamine to introduce the N,N-diisopropylamido groups.
Industrial Production Methods: Industrial production of (R)-CTH-JAFAPhos involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: (R)-CTH-JAFAPhos undergoes various types of chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced to form ferrocene derivatives with different oxidation states.
Substitution Reactions: The diphenylphosphino and N,N-diisopropylamido groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution Reactions: Reagents like alkyl halides and amines are used for substitution reactions.
Major Products Formed:
Oxidation Products: Ferrocenium salts and other oxidized ferrocene derivatives.
Reduction Products: Reduced ferrocene derivatives with different oxidation states.
Substitution Products: Substituted ferrocene derivatives with various functional groups.
Scientific Research Applications
(R)-CTH-JAFAPhos is widely used in scientific research due to its unique properties and versatility. Some of its applications include:
Catalysis: It serves as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Organometallic Chemistry: It is used in the preparation of organometallic complexes, which are important in various chemical reactions.
Biology and Medicine:
Materials Science: It is used in the synthesis of advanced materials with specific properties, such as magnetic and electronic materials.
Mechanism of Action
The mechanism by which (R)-CTH-JAFAPhos exerts its effects involves its interaction with metal centers in catalytic processes. The chiral environment created by the compound influences the stereochemistry of the reactions, leading to the formation of enantiomerically pure products. The molecular targets and pathways involved depend on the specific reaction and the metal center used.
Comparison with Similar Compounds
(R)-CTH-JAFAPhos is compared with other similar compounds, such as:
Bis(diphenylphosphino)ferrocene (dppf): Similar structure but lacks the N,N-diisopropylamido groups.
1,1'-Bis(diphenylphosphino)ferrocene (dppf): Similar to dppf but with different substituents.
Chiral Ferrocene Derivatives: Other chiral ferrocene derivatives with different functional groups.
The uniqueness of (R)-CTH-JAFAPhos lies in its combination of diphenylphosphino and N,N-diisopropylamido groups, which provide enhanced chiral induction and stability in catalytic processes.
Properties
InChI |
InChI=1S/2C24H27NOP.Fe/c2*1-18(2)25(19(3)4)24(26)22-16-11-17-23(22)27(20-12-7-5-8-13-20)21-14-9-6-10-15-21;/h2*5-19H,1-4H3;/q;;+2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZUQQDPLUCZCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)[C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3.CC(C)N(C(C)C)C(=O)[C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H54FeN2O2P2+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
808.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


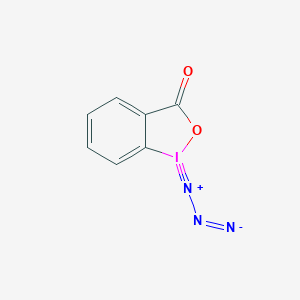
![N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide](/img/structure/B61333.png)

![Furo[2,3-b]pyridin-5-ol](/img/structure/B61338.png)


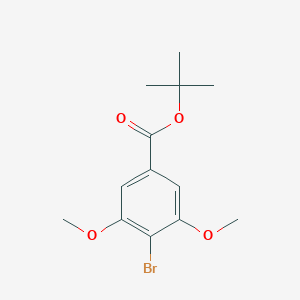
![(13E)-14-Amino-13-[(4-methylphenyl)hydrazinylidene]-11,15,16-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3,5,7,11,14-hexaene-2,9,17-trione](/img/structure/B61351.png)
![[(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,5R,6R,7R,9R,11E,13S,14R)-14-ethyl-13-hydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,4,10-trioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] benzoate](/img/structure/B61352.png)
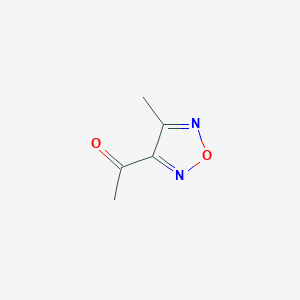

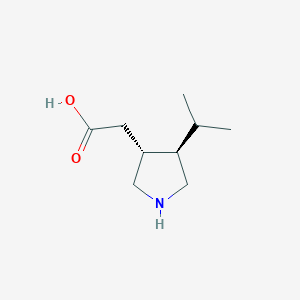
![[(1-methyl-1H-indol-3-yl)thio]acetic acid](/img/structure/B61358.png)

